(S)-Citalopram Fluorophenylmethanone Oxalate Impurity

Übersicht

Beschreibung

(S)-Citalopram Fluorophenylmethanone Oxalate Impurity is a chemical compound that is often encountered as an impurity in the synthesis of (S)-Citalopram, a selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. This impurity can arise during the manufacturing process and needs to be carefully monitored and controlled to ensure the purity and efficacy of the final pharmaceutical product.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Citalopram Fluorophenylmethanone Oxalate Impurity typically involves the reaction of (S)-Citalopram with fluorophenylmethanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the impurity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to optimize the yield of the impurity.

Industrial Production Methods

In an industrial setting, the production of this compound is often a byproduct of the large-scale synthesis of (S)-Citalopram. The impurity is typically separated and purified using various chromatographic techniques to ensure that it does not exceed acceptable levels in the final product. The industrial production methods are designed to minimize the formation of impurities and maximize the yield of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Citalopram Fluorophenylmethanone Oxalate Impurity can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

(S)-Citalopram Fluorophenylmethanone Oxalate Impurity has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the purity and stability of (S)-Citalopram.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Studied for its potential effects on the pharmacokinetics and pharmacodynamics of (S)-Citalopram.

Industry: Used in the development and validation of analytical methods for quality control in pharmaceutical manufacturing.

Wirkmechanismus

The mechanism of action of (S)-Citalopram Fluorophenylmethanone Oxalate Impurity is not well understood, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. it may interact with similar molecular targets and pathways as (S)-Citalopram, potentially affecting serotonin reuptake and neurotransmitter levels in the brain.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-Citalopram: The parent compound from which the impurity is derived.

Fluorophenylmethanone: A related compound that shares structural similarities.

Oxalate Derivatives: Other compounds containing the oxalate functional group.

Uniqueness

(S)-Citalopram Fluorophenylmethanone Oxalate Impurity is unique due to its specific combination of structural features derived from (S)-Citalopram and fluorophenylmethanone. This combination can influence its chemical reactivity, biological activity, and potential effects on the purity and efficacy of pharmaceutical products.

Biologische Aktivität

(S)-Citalopram Fluorophenylmethanone Oxalate Impurity is a chemical compound that emerges during the synthesis of (S)-Citalopram, a selective serotonin reuptake inhibitor (SSRI) widely used for treating depression and anxiety disorders. Understanding the biological activity of this impurity is crucial due to its potential impact on the efficacy and safety of the final pharmaceutical product.

This compound is typically formed when (S)-Citalopram reacts with fluorophenylmethanone under specific conditions. The synthesis involves careful control of reaction parameters such as temperature, pressure, and time to optimize impurity yield while minimizing its presence in the final product.

| Property | Value |

|---|---|

| Molecular Formula | C19H22FNO3 |

| Molecular Weight | 329.39 g/mol |

| CAS Number | 1217846-85-9 |

| Solubility | Soluble in organic solvents |

| Stability | Sensitive to light and moisture |

Biological Activity

The biological activity of this compound has not been extensively studied; however, its structural relationship to (S)-Citalopram suggests potential interactions with serotonin receptors.

As an impurity in a drug that acts on serotonin pathways, it may exhibit:

- Serotonin Reuptake Inhibition: Similar to citalopram, it might inhibit the reuptake of serotonin, potentially leading to increased serotonin levels in synaptic clefts.

- Side Effects: The presence of impurities can lead to unanticipated side effects or reduced therapeutic efficacy.

Case Studies

Recent studies have highlighted the importance of monitoring impurities in pharmaceuticals. For instance, a study focusing on wastewater treatment plants showed that citalopram and its metabolites, including impurities, are prevalent in effluent samples . This raises concerns about environmental impact and suggests that impurities like (S)-Citalopram Fluorophenylmethanone Oxalate could contribute to ecological toxicity.

Table 2: Concentration Levels of Citalopram and Its Impurities in Wastewater

| Compound | Influent Concentration (ng/L) | Effluent Concentration (ng/L) |

|---|---|---|

| Citalopram | 55 - 133 | 36 - 310 |

| Desmethylcitalopram | 420 | 109 |

| (S)-Citalopram Fluorophenylmethanone Oxalate | Not specifically measured but inferred presence |

Toxicological Assessment

In silico toxicological assessments indicate that impurities can alter the expected safety profiles of drugs. Computational models suggest that structural analogs can exhibit varying degrees of toxicity based on their interactions with biological targets .

Eigenschaften

IUPAC Name |

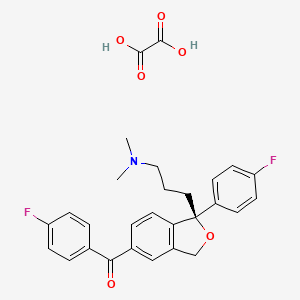

[(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]-(4-fluorophenyl)methanone;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25F2NO2.C2H2O4/c1-29(2)15-3-14-26(21-7-11-23(28)12-8-21)24-13-6-19(16-20(24)17-31-26)25(30)18-4-9-22(27)10-5-18;3-1(4)2(5)6/h4-13,16H,3,14-15,17H2,1-2H3;(H,3,4)(H,5,6)/t26-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVZKOPIGYWDNL-SNYZSRNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27F2NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30724505 | |

| Record name | Oxalic acid--[(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-yl](4-fluorophenyl)methanone (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217846-85-9 | |

| Record name | Oxalic acid--[(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-yl](4-fluorophenyl)methanone (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.